molecular formula C20H40O3 B14617170 3-Hydroxybutan-2-YL hexadecanoate CAS No. 60715-72-2

3-Hydroxybutan-2-YL hexadecanoate

Cat. No.: B14617170
CAS No.: 60715-72-2
M. Wt: 328.5 g/mol
InChI Key: LDKIUHCQEPSJOK-UHFFFAOYSA-N
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Description

3-Hydroxybutan-2-YL hexadecanoate is an ester compound formed from the reaction between 3-hydroxybutan-2-one and hexadecanoic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which combines a hydroxybutanone moiety with a long-chain fatty acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxybutan-2-YL hexadecanoate typically involves the esterification of 3-hydroxybutan-2-one with hexadecanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is generally carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized catalysts can also enhance the efficiency of the esterification process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxybutan-2-YL hexadecanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-oxobutan-2-YL hexadecanoate or hexadecanoic acid.

    Reduction: Formation of 3-hydroxybutan-2-yl alcohol.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

3-Hydroxybutan-2-YL hexadecanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying esterification reactions.

    Biology: Investigated for its potential role in metabolic pathways and as a substrate for enzymatic reactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and as a component in formulations for cosmetics and personal care products.

Mechanism of Action

The mechanism of action of 3-Hydroxybutan-2-YL hexadecanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in lipid metabolism. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with proteins and cellular components, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxybutan-2-one: A precursor in the synthesis of 3-Hydroxybutan-2-YL hexadecanoate, known for its role in fermentation processes.

    Hexadecanoic acid: A long-chain fatty acid commonly found in natural fats and oils.

    3-Hydroxybutan-2-YL octanoate: An ester with a shorter fatty acid chain, used for comparison in studies of ester properties.

Uniqueness

This compound is unique due to its combination of a hydroxybutanone moiety with a long-chain fatty acid. This structure imparts distinct physicochemical properties, making it suitable for specific applications in research and industry. Its ability to undergo various chemical reactions and its potential biological activities further distinguish it from similar compounds.

Properties

CAS No.

60715-72-2

Molecular Formula

C20H40O3

Molecular Weight

328.5 g/mol

IUPAC Name

3-hydroxybutan-2-yl hexadecanoate

InChI

InChI=1S/C20H40O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19(3)18(2)21/h18-19,21H,4-17H2,1-3H3

InChI Key

LDKIUHCQEPSJOK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(C)C(C)O

Origin of Product

United States

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